
SP-420
Vue d'ensemble
Description
SP-420 is a novel orally active iron chelator belonging to the desferrithiocin class. It has been developed to address the significant safety concerns associated with currently available iron chelators. This compound has shown promising results in clinical trials, achieving high tissue exposure in key target organs and demonstrating greater efficacy, higher tolerability, and excellent oral bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SP-420 is synthesized through a series of chemical reactions involving the formation of a tridentate iron chelator. The synthetic route typically involves the following steps:
Formation of the desferrithiocin core: This involves the cyclization of specific precursors under controlled conditions.
Functionalization: Introduction of functional groups to enhance the chelating properties and bioavailability of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and quality. The process also includes stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
SP-420 primarily undergoes chelation reactions, where it binds to iron ions to form stable complexes. This chelation process is crucial for its function as an iron chelator.
Common Reagents and Conditions
The chelation reactions typically involve the use of this compound in the presence of iron ions under physiological conditions. The reaction conditions are optimized to ensure efficient binding and removal of iron from the body .
Major Products Formed
The major product formed from the chelation reaction is a stable this compound-iron complex. This complex is then excreted from the body, helping to reduce iron overload .
Applications De Recherche Scientifique
SP-420 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iron chelation and its effects on various chemical processes.
Biology: Investigated for its role in regulating iron metabolism and its impact on cellular functions.
Medicine: Explored as a potential treatment for conditions associated with iron overload, such as thalassemia, sickle cell disease, and myelodysplasia. .
Mécanisme D'action
SP-420 exerts its effects by binding to free iron ions in the body, forming a stable complex that is then excreted. This process helps to reduce iron-mediated cellular damage. The molecular targets of this compound include iron ions in various tissues, and its action involves pathways related to iron metabolism and oxidative stress .
Comparaison Avec Des Composés Similaires
SP-420 is compared with other iron chelators such as deferasirox, deferiprone, and deferoxamine. Unlike these compounds, this compound has shown higher efficacy, better tolerability, and the ability to cross the blood-brain barrier, making it a unique and promising candidate for treating iron overload conditions .
List of Similar Compounds
- Deferasirox
- Deferiprone
- Deferoxamine
- Deferitrin (an experimental compound similar to this compound but discontinued due to renal toxicity)
Activité Biologique
SP-420 is a novel iron chelator developed as a therapeutic agent for conditions associated with iron overload, such as β-thalassemia. This compound is an analog of desferrithiocin, designed to improve upon the safety profile of previous iron chelators by minimizing renal toxicity while maintaining effective iron-clearing capabilities. This article provides a detailed overview of the biological activity of this compound, including pharmacokinetics, clinical findings, and safety assessments.
This compound (CAS 911714-45-9) exhibits a strong iron-chelating ability, with an Iron Clearing Efficiency (ICE) value of 26.7, making it more potent than its predecessor desferrithiocin . The mechanism of action involves the binding of excess iron in the body, facilitating its excretion and thereby reducing iron-induced damage to tissues.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in several studies:
- Dosing Regimens : In a first-in-human study, doses up to 13.2 mg/kg were well tolerated. The pharmacokinetics showed a near dose-linear increase in plasma concentrations with a half-life ranging from 9 to 17 hours, supporting both once-daily (QD) and twice-daily (BID) dosing strategies .
- Absorption and Distribution : After administration, the median time to peak plasma concentration () varied between 0.5 to 2.25 hours across different doses. The area under the curve (AUC) and maximum concentration () data indicated effective systemic absorption .
Safety and Adverse Effects
Despite its promising efficacy, this compound has been associated with several adverse effects:
- Renal Toxicity : In clinical trials, renal adverse events such as proteinuria and increased serum creatinine levels were observed. Notably, one patient developed Fanconi syndrome attributed to this compound administration . In higher-dose cohorts, abnormalities in renal function were noted but resolved upon discontinuation of the drug .
- Hypersensitivity Reactions : Some patients experienced hypersensitivity reactions leading to treatment discontinuation. Monitoring for these reactions is critical in ongoing studies .
Clinical Trials and Efficacy
This compound is currently undergoing clinical trials for various indications:
- β-Thalassemia : this compound is being tested in adult patients with transfusion-dependent β-thalassemia through an open-label trial aimed at establishing a dose-response relationship over 24 weeks. The primary endpoints focus on total body iron removal and safety assessments .
- Other Indications : Research is also exploring its potential applications in Parkinson's disease and age-related macular degeneration, highlighting its versatility as an iron chelator beyond hematological conditions .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient receiving this compound at a dose of 9 mg/kg BID experienced significant improvements in serum ferritin levels but developed transient renal dysfunction that resolved post-treatment cessation .
- Case Study 2 : In another instance, a patient exhibited acute hemolysis after treatment initiation; however, this was assessed as unrelated to this compound administration but highlighted the need for careful monitoring during therapy .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Parameter | Findings |
---|---|
Maximum Dose | 13.2 mg/kg |
Plasma Half-Life | 9 - 17 hours |
Common Adverse Effects | Renal toxicity, hypersensitivity |
Notable Renal Events | Proteinuria, Fanconi syndrome |
Clinical Indications | β-Thalassemia, Parkinson's disease |
Propriétés
IUPAC Name |
(4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYAEVZKXPYIZ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911714-45-9 | |
Record name | SP-420 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911714459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SP-420 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16069 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SP-420 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBX54NZ436 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sp420 and what is its known therapeutic target?
A1: Sp420 (Unii-wbx54NZ436) is a tridentate oral iron chelating agent belonging to the desferrithiocin class. [] It is designed to bind to iron and remove it from the body. While its specific mechanism of action is not fully elucidated in the provided research, it's known that iron chelators like Sp420 work by forming stable complexes with iron, preventing its participation in harmful reactions. This is particularly important in conditions like β-thalassemia, where iron overload can occur due to frequent blood transfusions.
Q2: What are the potential applications of laccase enzymes, like the one derived from Trametes sp. 420, in biotechnology?
A2: Laccases are versatile enzymes with various biotechnological applications. Research on Trametes sp. 420 has demonstrated its potential in:
- Dye decolorization: Recombinant laccases from this fungus can effectively decolorize synthetic dyes, including triarylmethane and azo types, highlighting their potential in wastewater treatment. []
- Bioremediation: Laccases can degrade a range of pollutants, including pesticides like fenarimol, indicating their potential use in environmental remediation strategies. []
Q3: What is the significance of studying the glycosylation of laccases, such as the one produced by Trametes sp. 420?
A5: Glycosylation, the attachment of sugar molecules to proteins, can significantly impact enzyme properties like activity, stability, and substrate specificity. Research on recombinant laccase from Trametes sp. 420 involved generating mutants with altered glycosylation sites. [] This allowed researchers to investigate the role of glycosylation in enzyme function and potentially engineer laccases with improved properties for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.